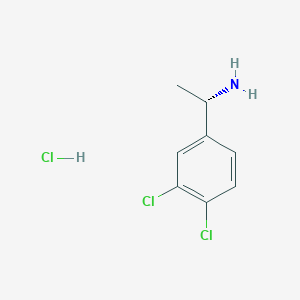![molecular formula C7H7N3 B1393796 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 945950-37-8](/img/structure/B1393796.png)
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H7N3 and a molecular weight of 133.15 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine involves the use of compound I (37.6 g, 200 mmol) dissolved in tetrahydrofuran (188 mL). The reaction solution is cooled to -10-10°C under nitrogen protection. Iron acetylacetonate is added, followed by the slow addition of a 3.0 M methylmagnesium chloride Grignard reagent tetrahydrofuran solution .Molecular Structure Analysis
The InChI code for 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is 1S/C7H7N3/c1-5-6-2-3-8-7(6)10-4-9-5/h2-4H,1H3, (H,8,9,10) and the InChI key is QWIAHMVNMONKCU-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions . It can also be used as a biomarker to identify patients that might potentially be responsive to prmt5 inhibitor treatment .Physical And Chemical Properties Analysis
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a solid substance at room temperature .Applications De Recherche Scientifique
Anti-Inflammatory Activities
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyrimidines, including 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine, have been studied for their anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .
Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized as potential multi-targeted kinase inhibitors .
- Methods of Application: These compounds were synthesized in three steps with high yields .
- Results: Among these novel compounds, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .
Biomarker for PRMT5 Inhibitor Treatment
- Scientific Field: Biomedical Research
- Application Summary: 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine can be used as biomarkers to identify patients that might potentially be responsive to PRMT5 inhibitor treatment .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
Synthesis of Kinase Inhibitors
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is used in the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin . These compounds show pronounced cytotoxic activity .
- Methods of Application: The compounds were synthesized through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine .
- Results: The synthesized compounds showed cytotoxic activity .
Synthesis of Anticancer and Antiviral Agents
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment . Derivatives of this compound have shown potential as anticancer and antiviral agents .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
Treatment of Inflammatory Diseases
- Scientific Field: Medicinal Chemistry
- Application Summary: Derivatives of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine have shown potential for treating inflammatory diseases .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
Safety And Hazards
Orientations Futures
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been reported . The overexpression of p21-activated kinase 4 (PAK4) is associated with a variety of cancers . Therefore, the development of new pyrimidines as anti-inflammatory agents is a potential future direction .
Propriétés
IUPAC Name |
4-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6-2-3-8-7(6)10-4-9-5/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIAHMVNMONKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

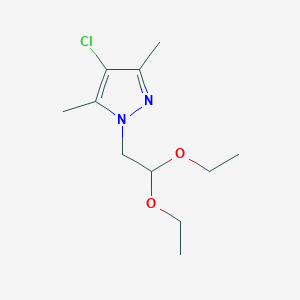
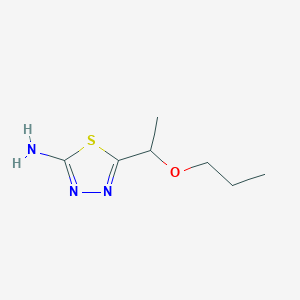
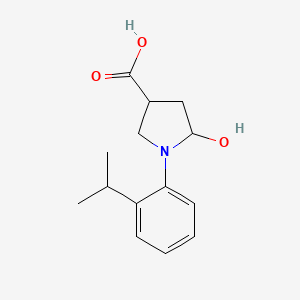
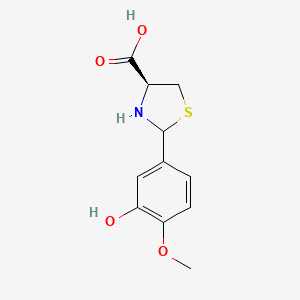
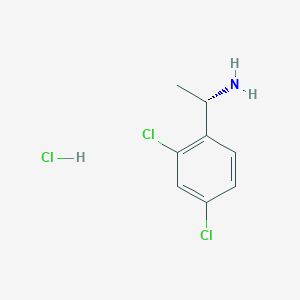
![5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid](/img/structure/B1393725.png)
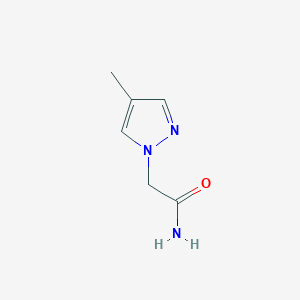
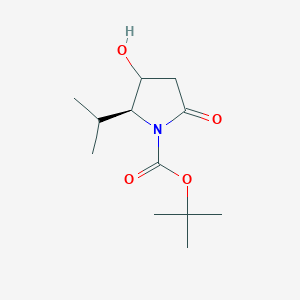
![1-[Ethyl(methyl)amino]cyclopentanecarbonitrile](/img/structure/B1393730.png)
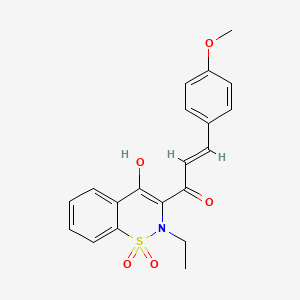
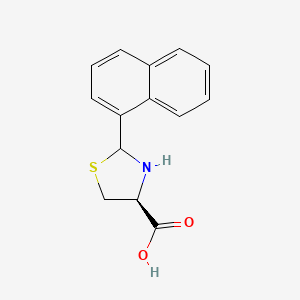
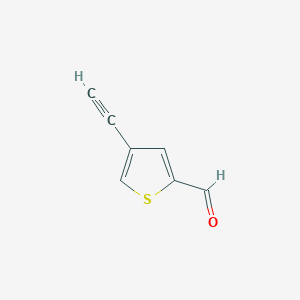
![7-Azaspiro[3.5]nonan-2-one](/img/structure/B1393735.png)
